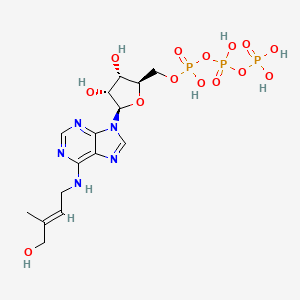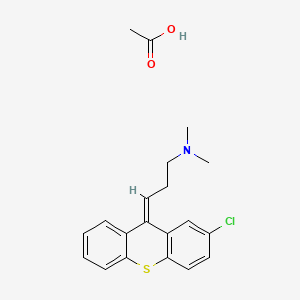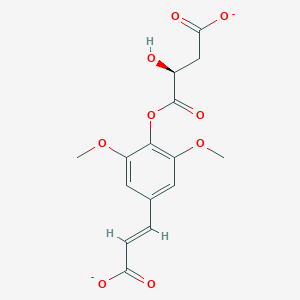
Sinapoyl-(S)-malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinapoyl (S)-malate(2-) is dicarboxylate anion of sinapic acid (S)-malate ester It is a conjugate base of a sinapic acid (S)-malate ester.
Aplicaciones Científicas De Investigación
Photoprotective Properties in Plants
Sinapoyl-(S)-malate serves as a natural sunscreen molecule in plants, protecting leaves from harmful ultraviolet radiation. Studies have shown that its ultrafast dynamics in derivatives like sinapoyl L-dimethyl malate, sinapoyl L-diethyl malate, and sinapoyl L-di-t-butyl malate, remain effective in various solvent environments, indicating their potential for use in sunscreen mixtures (Baker et al., 2020). Additionally, research has highlighted sinapoyl malate's intrinsic UV spectral properties, which may contribute to its effectiveness as a UV-B screening agent in plants (Dean et al., 2014).
Synthetic Applications and Environmental Impact
The synthesis of sinapoyl-(S)-malate and its analogues has been optimized for environmental sustainability. This is important for industries like cosmetics, where there's a demand for natural, bio-based skin products. Sinapoyl-(S)-malate is a promising candidate as a substitute for chemical filters in sunscreens due to its photostability and UV protection properties, along with its potential as a preservative and antioxidant (Peyrot et al., 2020).
Cellular and Enzymatic Mechanisms
In a cellular context, studies have investigated the vacuolar localization of sinapoylglucose: L-malate sinapoyltransferase in protoplasts from Raphanus sativus cotyledons, which catalyzes the synthesis of sinapoyl-(S)-malate. This research highlights the enzymatic processes and cellular locations involved in the synthesis of sinapoyl-(S)-malate in plant cells (Sharma & Strack, 1985).
Photodynamic and Photoprotective Mechanisms
Further research into the photodynamics of sinapoyl-(S)-malate reveals its ultrafast barrierless photoisomerization and strong ultraviolet absorption properties. This understanding is crucial for enhancing its application as a photoprotective agent in various domains (Luo et al., 2017).
Potential Applications in Agrochemicals
Recent studies have also delved into the degradation products of sinapoyl malate under solar irradiation. This research is significant for assessing the potential of sinapoyl malate as a photomolecular heater/UV filter compound in agriculture (Vink et al., 2023).
Propiedades
Nombre del producto |
Sinapoyl-(S)-malate |
|---|---|
Fórmula molecular |
C15H14O9-2 |
Peso molecular |
338.27 g/mol |
Nombre IUPAC |
(3S)-4-[4-[(E)-2-carboxylatoethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/p-2/b4-3+/t9-/m0/s1 |
Clave InChI |
SVOZVFTXNDIEBH-NWALNABHSA-L |
SMILES isomérico |
COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)[O-])O)OC)/C=C/C(=O)[O-] |
SMILES canónico |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)[O-])O)OC)C=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



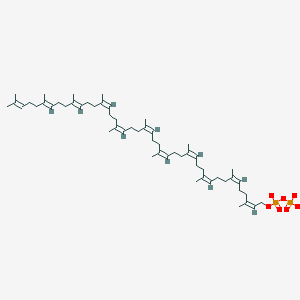
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)
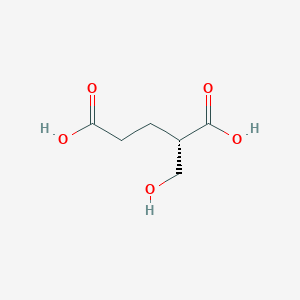

![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)
